1-((2-Bromophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine
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Overview
Description
The compound “1-((2-Bromophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring are two sulfonyl groups, one of which is connected to a 2-bromophenyl group and the other to a furan-2-ylmethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidine ring, the introduction of the sulfonyl groups, and the attachment of the 2-bromophenyl and furan-2-ylmethyl groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The pyrrolidine ring introduces cyclic strain into the molecule, while the sulfonyl groups are polar, which could lead to interesting interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl ring could be replaced in a nucleophilic aromatic substitution reaction. The sulfonyl groups could also potentially be modified or removed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar sulfonyl groups could make it more soluble in polar solvents, while the aromatic ring and pyrrolidine ring could allow it to interact with nonpolar substances .Scientific Research Applications
Synthesis and Modification of Furans and Pyrroles
Furans and pyrroles serve as significant synthons in chemical synthesis, found extensively in natural products and pharmaceutical agents. Innovative methods for preparing 2-substituted 3-furfurals from 3-furfural, 3-bromofuran, and 3-vinylfurans have been introduced. These methods involve the addition of organolithium, Grignard, and organozinc reagents to 3-furfural, yielding 3-furyl alcohols. Subsequent treatment with NBS initiates an oxidative rearrangement, installing the substituent in the 2 position. This procedure provides a novel route to heterocycles, generating only one regioisomer in each case, enhancing the efficiency and selectivity of the synthesis process (Kelly, Kerrigan, & Walsh, 2008).
Applications in Corrosion Inhibition
Sulfonyl compounds, similar in structure to "1-((2-Bromophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine", have been tested as inhibitors for mild steel corrosion in sulfuric acid solutions. These studies indicate that such compounds can effectively inhibit corrosion, with their efficiency increasing with concentration. The inhibitive action is of mixed type, suggesting that these compounds can form a protective layer on the metal surface, adhering to the Langmuir adsorption isotherm. This points to their potential application in industrial settings where corrosion resistance is crucial (Sappani & Karthikeyan, 2014).
Novel Synthetic Pathways
Research into sulfonylated furans and imidazo[1,2-a]pyridines via metal-free domino reactions highlights the versatility and efficiency of using sulfonyl compounds in synthetic chemistry. This methodology demonstrates excellent functional group tolerance and efficiency, providing new strategies for preparing sulfonylated derivatives, which are valuable in various chemical syntheses and pharmaceutical applications (Cui, Zhu, Li, & Cao, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-bromophenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO5S2/c16-14-5-1-2-6-15(14)24(20,21)17-8-7-13(10-17)23(18,19)11-12-4-3-9-22-12/h1-6,9,13H,7-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTJEWXQWQUWEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Bromophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine |
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